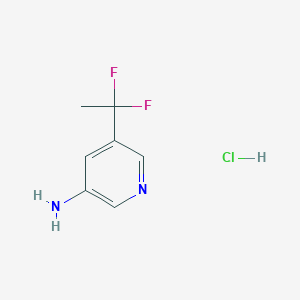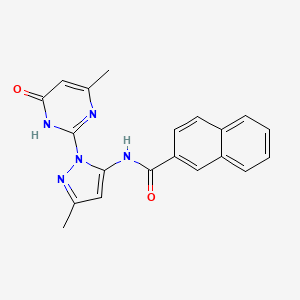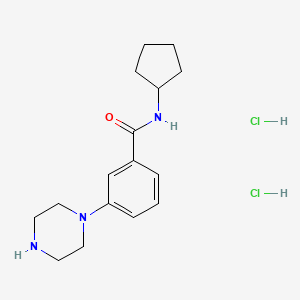![molecular formula C22H20N4O5 B2709120 3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879451-76-0](/img/structure/B2709120.png)
3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a heterocyclic compound with a molecular formula of C22H20N4O5 . It has an average mass of 420.418 Da and a mono-isotopic mass of 420.143372 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill has been used for the synthesis of pyrimido quinolines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. The presence of the pyrimido[4,5-b]quinoline moiety can potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of the methoxypropyl and nitrophenyl groups can influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Corrosion Inhibition
5-Arylpyrimido-[4,5-b]quinoline-diones (APQDs) have been investigated as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, with efficiency increasing at higher concentrations. Among the studied APQDs, one showed an inhibition efficiency of 98.30% at a specific concentration, demonstrating significant potential for industrial applications in corrosion prevention (Verma et al., 2016).
Molecular Structure and Reactivity
Research into the reactivity and molecular structure of pyrimido[4,5-b]quinoline derivatives has provided insights into their potential uses in organic synthesis and medicinal chemistry. Studies have explored reactions at the heterocyclic ring-carbon and nitrogen atoms, offering a basis for developing new synthetic pathways and compounds with diverse biological activities (Levine et al., 1977).
Antimicrobial Activity
Derivatives of pyrimido[4,5-b]quinolines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Vartale et al., 2013).
Synthesis and Chemical Properties
Innovative synthetic methods have been developed for the preparation of pyrimido[4,5-b]quinoline derivatives, utilizing environmentally friendly approaches and providing access to complex molecules with potential applications in drug development and materials science (Rajesh et al., 2011).
Molecular Docking and Anticonvulsant Properties
Some derivatives of pyrimido[4,5-b]quinoline have been synthesized and evaluated for their anticonvulsant activity. Molecular docking studies have identified their potential mechanisms of action, highlighting their relevance in the search for new therapeutic agents (Ahmed et al., 2016).
Future Directions
Properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-24-17-10-4-3-9-16(17)19(27)18-21(24)23-20(25(22(18)28)11-6-12-31-2)14-7-5-8-15(13-14)26(29)30/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHNCOYRAVGNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)
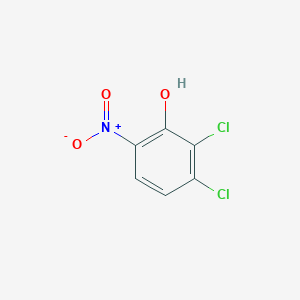
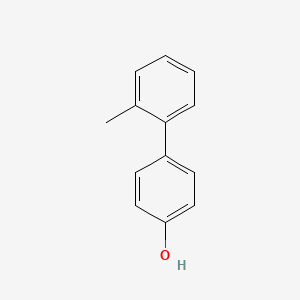
![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)
![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)

